molecular formula C22H36N6O7 B12535871 Glycyl-L-prolyl-L-isoleucyl-L-prolyl-L-asparagine CAS No. 863015-17-2

Glycyl-L-prolyl-L-isoleucyl-L-prolyl-L-asparagine

Cat. No.: B12535871
CAS No.: 863015-17-2
M. Wt: 496.6 g/mol
InChI Key: ALOMHUZGRGVVRN-PQKJENKHSA-N
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Description

Glycyl-L-prolyl-L-isoleucyl-L-prolyl-L-asparagine is a peptide compound composed of five amino acids: glycine, proline, isoleucine, proline, and asparagine. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-prolyl-L-isoleucyl-L-prolyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-prolyl-L-isoleucyl-L-prolyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid residues, particularly at the methionine or cysteine residues if present.

    Reduction: Reduction reactions can target disulfide bonds within the peptide structure.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

Glycyl-L-prolyl-L-isoleucyl-L-prolyl-L-asparagine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as neurodegenerative disorders.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of Glycyl-L-prolyl-L-isoleucyl-L-prolyl-L-asparagine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may influence signal transduction pathways, gene expression, or protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-prolyl-L-isoleucyl-L-prolyl-L-asparagine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its structure allows for targeted interactions with molecular pathways that may not be achievable with other similar peptides.

Properties

CAS No.

863015-17-2

Molecular Formula

C22H36N6O7

Molecular Weight

496.6 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C22H36N6O7/c1-3-12(2)18(26-20(32)14-6-4-8-27(14)17(30)11-23)21(33)28-9-5-7-15(28)19(31)25-13(22(34)35)10-16(24)29/h12-15,18H,3-11,23H2,1-2H3,(H2,24,29)(H,25,31)(H,26,32)(H,34,35)/t12-,13-,14-,15-,18-/m0/s1

InChI Key

ALOMHUZGRGVVRN-PQKJENKHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CN

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C2CCCN2C(=O)CN

Origin of Product

United States

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